Chemical Identity and Nomenclature
2-Amino(1-¹³C)butanedioic acid, fundamentally identified by the molecular formula C₄H₇NO₄ with the key distinction of ¹³C incorporation at the C1 position, belongs to the class of α-amino dicarboxylic acids. Its structure features a four-carbon chain where the alpha carbon (C2) is chiral and bears an amino group (-NH₂), while the terminal carbons (C1 and C4) form carboxylic acid groups (-COOH). The isotopic label resides specifically at the C1 carboxyl carbon, distinguishing it from other labeled aspartic acid variants. This precise positioning is crucial as it directs the tracer into specific metabolic pathways.
Table 1: Nomenclature and Identifiers for 2-Amino(1-¹³C)Butanedioic Acid
Nomenclature System | Name | Significance/Notes |
---|
IUPAC Name | (2S)-2-Amino(1-¹³C)butanedioic acid | Specifies stereochemistry (S-configuration) and isotopic position |
Systematic Name | (1-¹³C)Aspartic acid | Common shorthand in biochemical contexts |
CAS Registry Number | 10558662 (related to unlabeled analog CID 450566) | Identifier for the compound class; specific ¹³C variants may lack unique CAS |
Linear Formula | ¹³CH(NH₂)CH₂(¹²COOH)COOH | Clearly denotes ¹³C at C1 and natural abundance carbon at C4 |
Alternative Descriptors | L-(1-¹³C)Aspartate; (1-¹³C)Asp | Protonated form (anion) common in physiological contexts |
Its chiral center at C2 exists predominantly in the L-(S)-enantiomer in biological contexts, mirroring natural aspartic acid. This stereospecificity is essential for its recognition by enzymes and transporters. Chemically, it shares the amphoteric properties of amino acids, capable of forming zwitterions and existing in various protonation states depending on pH. Its dicarboxylic nature imparts greater acidity compared to neutral amino acids, with pKa values approximately 1.88 (α-COOH), 3.65 (side chain COOH), and 9.60 (α-NH₃⁺). The ¹³C label at the C1 carboxyl carbon does not alter these fundamental chemical properties but provides a distinct spectroscopic signature [1] [3].
Isotopic Labeling in Organic Chemistry: Rationale for ¹³C Incorporation
Stable isotopic labeling, particularly with carbon-13 (¹³C), constitutes a cornerstone technique in modern analytical chemistry and metabolic research. Unlike radioactive isotopes (e.g., ¹⁴C), ¹³C is non-radioactive, stable, and naturally present at approximately 1.1% abundance. Its incorporation into target molecules like aspartic acid serves multiple critical research purposes:
- Metabolic Pathway Tracing: The ¹³C label at the C1 position of aspartic acid acts as a detectable "beacon". As the molecule participates in biochemical reactions—such as transamination to oxaloacetate, incorporation into proteins, or entry into the tricarboxylic acid (TCA) cycle—the fate of the labeled carbon atom can be tracked using mass spectrometry (MS) or NMR spectroscopy. This enables researchers to map metabolic fluxes with high precision. For dicarboxylic acids like aspartate, this is particularly valuable for elucidating the ω-oxidation pathway, an alternative fatty acid oxidation route where fatty acids are oxidized at their terminal methyl group (ω-carbon) to form dicarboxylic acids (DCAs), which then undergo β-oxidation primarily in peroxisomes. ¹³C-labeled aspartate can help quantify the contribution of this pathway under different physiological conditions or in disease states characterized by impaired mitochondrial β-oxidation [6].
- Analytical Quantification Enhancement: Mass spectrometry relies on differentiating ions based on their mass-to-charge ratio (m/z). Incorporating ¹³C increases the molecular mass of the labeled aspartic acid compared to its natural abundance counterpart. This mass difference allows the labeled compound to be used as an internal standard in quantitative MS assays (e.g., LC-MS/MS). A known amount of the labeled standard is added to a biological sample (plasma, urine, tissue homogenate) before processing. During MS analysis, the ratio of the signal from the endogenous (unlabeled) aspartic acid to the signal from the added (labeled) standard is measured. This ratio corrects for variations in sample preparation and instrument response, enabling highly accurate and precise quantification of the target analyte in complex matrices. The C1 position is often chosen for such standards because it is less likely to undergo exchange or side reactions during sample preparation compared to labile hydrogens. Derivatization strategies, such as forming the 2TBDMS (tert-butyldimethylsilyl) derivative, significantly enhance chromatographic separation and detection sensitivity in GC-MS analyses of carboxylic acids, including dicarboxylic acids and amino acids [7].
- NMR Spectroscopy Applications: ¹³C has a nuclear spin quantum number (I) of 1/2, making it NMR-active, unlike the predominant ¹²C isotope (I=0). However, its natural abundance is low (1.1%) and its magnetogyric ratio is roughly one-fourth that of ¹H, leading to inherently low sensitivity in NMR. Site-specific enrichment with ¹³C, such as at the C1 position of aspartic acid, dramatically enhances the signal for that specific carbon atom. This allows researchers to:
- Monitor the kinetics of biochemical reactions involving aspartic acid in real-time within living cells or tissue extracts.
- Determine molecular conformations and dynamics through measurements of ¹³C-¹³C or ¹³C-¹⁵N scalar couplings (J-couplings) if dual labeling is employed.
- Perform metabolic flux analysis (MFA) by feeding organisms or cells ¹³C-labeled substrates (like [1-¹³C]aspartate) and using NMR or MS to analyze the labeling patterns in downstream metabolites, revealing pathway activities and intracellular fluxes.
- Protein Structure and Dynamics: While less common for aspartic acid itself, ¹³C-labeling of amino acids is fundamental in protein NMR. Incorporation of site-specifically ¹³C-labeled amino acids (like [1-¹³C]Asp) into proteins via recombinant expression in defined media allows for specific isotopic labeling of protein side chains. This enables the assignment of NMR signals and the study of protein structure, folding, dynamics, and interactions at atomic resolution, particularly for carboxylate groups involved in metal binding or catalysis.
Table 2: Key Applications Enabled by ¹³C Labeling at the C1 Position of Aspartic Acid
Application Domain | Mechanism of Action | Specific Research Utility |
---|
Metabolic Flux Analysis | Tracks ¹³C incorporation into downstream metabolites via MS or NMR | Maps aspartate aminotransferase activity, pyruvate carboxylase flux, gluconeogenesis, TCA cycle anaplerosis, DCA metabolism |
Quantitative Mass Spectrometry (MS) | Serves as a heavy isotope internal standard (higher m/z) | Enables precise quantification of endogenous aspartate in biological samples (plasma, urine, CSF, tissues) |
Nuclear Magnetic Resonance (NMR) | Provides detectable NMR signal at the C1 position (δ ~175 ppm) | Probes molecular conformation, reaction kinetics, metabolic transformations in vivo/in vitro |
Protein NMR Spectroscopy | Incorporated into recombinantly expressed proteins | Assigns Asp side-chain signals, studies protein structure/dynamics, metal binding sites |
Investigation of ω-/β-Oxidation Pathways | Tracks ¹³C through DCA formation and degradation | Elucidates alternative fatty acid oxidation routes, especially under metabolic stress or mitochondrial dysfunction |
The choice of the C1 carboxyl carbon for labeling in aspartic acid is strategic. This carbon is directly involved in key biochemical transformations:
- Transamination: The first step in aspartate catabolism, where the α-amino group is transferred to α-ketoglutarate, forming oxaloacetate and glutamate. The C1 carbon remains in oxaloacetate.
- Oxaloacetate Utilization: Oxaloacetate can enter the TCA cycle (condensing with acetyl-CoA to form citrate), be decarboxylated to phosphoenolpyruvate (PEP) in gluconeogenesis, or be transaminated back to aspartate.
- Dicarboxylic Acid (DCA) Metabolism: As a model dicarboxylic amino acid, labeled aspartate can inform studies on the ω-oxidation pathway, where fatty acids are converted to DCAs, which are then shortened via peroxisomal β-oxidation. The ¹³C label helps quantify flux through this auxiliary pathway, particularly relevant when mitochondrial β-oxidation is impaired [6].
Historical Context and Discovery of Labeled Amino Dicarboxylic Acids
The development of isotopically labeled amino acids, including dicarboxylic types like aspartic acid, is inextricably linked to the broader history of isotopes in chemistry and biology and the evolving understanding of amino acid metabolism. The journey can be traced through several key phases:
- Pioneering Work in Fatty Acid ω-Oxidation (Pre-Isotope Era): Long before isotopic labeling, the existence of alternative oxidative pathways for fatty acids was suggested. A landmark study came in 1932 by P.J. Verkade and colleagues. They administered triundecanoin (a triglyceride of undecanoic acid, C11:0) to human subjects, including Verkade himself. Surprisingly, they observed significant urinary excretion of undecanedioic acid (C11-DCA), a dicarboxylic acid. This was the first clear in vivo evidence of ω-oxidation, where a fatty acid is oxidized at its terminal methyl group (ω-carbon) to form a dicarboxylic acid [6]. While not involving isotopes or aspartate directly, this work established the physiological relevance of dicarboxylic acid metabolism, laying groundwork later explored with labeled compounds.
- Elucidation of ω-Oxidation Mechanism (1960s): The biochemical mechanism of ω-oxidation began to be unraveled in the early 1960s. Key contributions came from multiple groups:
- Wakabayashi and Shimazono (1961): Demonstrated the formation of a hydroxylated intermediate (6-hydroxy-2,4-hexadienoic acid) during the conversion of sorbic acid (C6:2) to muconic acid (C6:2-DCA) using guinea pig liver microsomes. They identified the enzyme responsible as a "mixed-function oxidase" requiring NADPH and oxygen [6].
- Robbins (1961): Reported similar findings for medium-chain fatty acids (C8-C12) in mammalian liver and kidney homogenates, detailing the conversion to ω-hydroxy acids and then DCAs.
- Mitz and Heinrikson (1961): Isolated an NAD⁺-dependent alcohol dehydrogenase catalyzing the oxidation of ω-hydroxy fatty acids to ω-oxo fatty acids.
- Preiss and Bloch (1964): Provided the first proof of ω-oxidation of physiological long-chain fatty acids (palmitate, stearate) in rat liver, identifying ω-hydroxy and dicarboxylic acid derivatives.This era solidified the three-step microsomal pathway (ω-hydroxylation → ω-alcohol dehydrogenase → ω-aldehyde dehydrogenase) and hinted at the involvement of cytochrome P450 enzymes, setting the stage for using labeled substrates to probe its regulation and flux.
- Advent of Isotopic Tracers and Early Labeling: The discovery of isotopes and the development of methods for their separation and synthesis (e.g., Urey's discovery of deuterium in 1931, the development of cyclotrons for producing radioisotopes like ¹¹C, ¹⁴C) revolutionized biochemistry. Melvin Calvin's work using ¹⁴C-labeled carbon dioxide in the 1940s and 1950s to trace the path of carbon in photosynthesis (Calvin cycle) is a prime example of the power of isotopic tracers. While early amino acid labeling often used ¹⁴C or ³H due to their high sensitivity, the disadvantages of radioactivity (safety, disposal, instability of some compounds) drove interest in stable isotopes like ¹³C and ¹⁵N.
- Meteorites and Prebiotic Chemistry Insights: The analysis of carbonaceous chondrites, particularly the Murchison meteorite (fell in 1969), revealed the presence of numerous amino acids, both proteinogenic and non-proteinogenic, formed abiotically. Among the proteinogenic amino acids detected were aspartic acid and glutamic acid, the two primary amino dicarboxylic acids. These findings demonstrated the potential for abiotic synthesis of these compounds under prebiotic conditions, likely via Strecker synthesis or related mechanisms involving aldehydes, HCN, and ammonia [10]. The presence of these molecules in extraterrestrial material suggests their availability on early Earth, potentially playing roles in the origin of life and the development of early metabolic pathways, including those involving dicarboxylic acids.
- Modern Synthesis of Site-Specific ¹³C-Labeled Compounds: The development of sophisticated organic synthesis techniques, often involving ¹³C-labeled building blocks (e.g., ¹³CO₂, K¹³CN, H¹³COOH, ¹³CH₃I) and protecting group strategies, enabled the routine preparation of amino acids like 2-Amino(1-¹³C)butanedioic acid with high isotopic enrichment (>99% ¹³C) and chemical/optical purity. Key steps in synthesizing L-[1-¹³C]aspartate might involve:
- Alkylation of a protected glycine equivalent with a ¹³C-labeled electrophile (e.g., [¹³C]methyl iodide followed by functional group manipulation).
- Enzymatic transamination using labeled oxaloacetate (derived from [4-¹³C]aspartate or from pyruvate carboxylase with H¹³CO₃⁻).
- Chemical synthesis from simpler ¹³C-labeled precursors via asymmetric routes or resolution. The widespread commercial availability of compounds like L-[1-¹³C]Aspartic acid today is a testament to these advanced synthetic methodologies.
Table 3: Historical Milestones Relevant to Labeled Dicarboxylic Amino Acid Research
Time Period | Key Advancement | Contributors/Findings | Significance for Labeled Aspartate |
---|
1932 | Discovery of ω-Oxidation | Verkade et al. | Demonstrated DCA formation in vivo, established physiological relevance of DCA metabolism |
Early 1960s | Mechanistic Elucidation of ω-Oxidation | Wakabayashi, Robbins, Mitz & Heinrikson, Preiss & Bloch | Defined microsomal pathway (hydroxylase → ADH → ALDH), paved way for tracer studies |
1969-Present | Amino Acids in Meteorites | Analysis of Murchison & others | Found abiotic aspartic acid, highlighting prebiotic availability and synthesis pathways |
1970s-1980s | Advancements in Stable Isotope MS/NMR | Instrumental developments | Enabled sensitive detection & quantification of ¹³C labels in metabolites & proteins |
1980s-Present | Refinement of CYP Enzymology | Characterization of CYP4A/F subfamilies | Identified specific enzymes catalyzing ω-hydroxylation, targets for probing with labeled substrates |
1990s-Present | Commercial Synthesis of Site-Specific ¹³C-Amino Acids | Chemical & biotech companies | Made labeled aspartate widely available for diverse research applications |
The characterization of the cytochrome P450 (CYP) enzymes responsible for the initial ω-hydroxylation step (primarily CYP4A and CYP4F subfamilies) in the 1980s and beyond provided specific molecular targets. Understanding the substrate specificity of these enzymes (e.g., CYP4A11 for lauric acid C12; CYP4F2 for arachidonic acid C20:4 and VLCFAs) was crucial for designing relevant labeled fatty acid probes and interpreting data from studies using labeled aspartate as a model dicarboxylic compound or to study related metabolic cross-talk [6]. The commercial availability of site-specifically ¹³C-labeled amino acids like [1-¹³C]aspartic acid from the 1990s onwards democratized access, fueling research across biochemistry, metabolism, and biomedicine. Its role in studying dicarboxylic aciduria (increased urinary DCA excretion) linked to mitochondrial disorders or inborn errors of metabolism exemplifies its diagnostic and research utility stemming from this historical trajectory.